![molecular formula C19H17BrN2O2 B2555825 N-(4-bromophenyl)-2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)acetamide CAS No. 384366-65-8](/img/structure/B2555825.png)
N-(4-bromophenyl)-2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)acetamide, also known as BDA-366, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDA-366 is a member of the quinoline family of compounds and has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties.
Wissenschaftliche Forschungsanwendungen
Analgesic and Anti-inflammatory Activities
Compounds similar to N-(4-bromophenyl)-2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)acetamide have been studied for their analgesic and anti-inflammatory properties. For instance, a study by Gopa et al. (2001) evaluated 2-phenyl-(3,4-dihydro-4-oxoquinazolin-3-yalc)eto acetamides and their derivatives for analgesic and anti-inflammatory activities. The bromophenyl azo derivative showed significant activity comparable to standard drugs like pentazocine and aspirin, indicating the potential of such compounds in pain management and inflammation reduction without causing significant toxicity in experimental animals up to 1500 mg/kg body weight (Gopa, Porchezhian, & Sarma, 2001).
Antifungal Agents
The antifungal properties of compounds with structures similar to N-(4-bromophenyl)-2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)acetamide have also been explored. Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents effective against Candida and Aspergillus species. This research underscores the potential of such compounds in developing new antifungal medications (Bardiot et al., 2015).
Antimicrobial Evaluation
Another aspect of scientific research on similar compounds is their antimicrobial activity. Gul et al. (2017) synthesized a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides and evaluated them for antimicrobial activity. The study found that most compounds were active against selected microbial species to varying extents, highlighting the potential for developing new antimicrobial agents (Gul et al., 2017).
Antitumor Activity
Compounds with similar structures have also shown promise in antitumor activity. Forsch, Wright, & Rosowsky (2002) synthesized thiophene analogues of 5-chloro-5,8-dideazafolic acid, which were tested as inhibitors of tumor cell growth in culture. This research opens avenues for new cancer treatments, demonstrating the diverse potential of such compounds in pharmacological applications (Forsch, Wright, & Rosowsky, 2002).
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-2-(2,8-dimethyl-4-oxoquinolin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2/c1-12-4-3-5-16-17(23)10-13(2)22(19(12)16)11-18(24)21-15-8-6-14(20)7-9-15/h3-10H,11H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWSBBGQVVERMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C=C(N2CC(=O)NC3=CC=C(C=C3)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.